(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
CAS No.: 851717-26-5
Cat. No.: VC6166244
Molecular Formula: C21H21N3O2S2
Molecular Weight: 411.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851717-26-5 |
|---|---|
| Molecular Formula | C21H21N3O2S2 |
| Molecular Weight | 411.54 |
| IUPAC Name | 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
| Standard InChI | InChI=1S/C21H21N3O2S2/c1-23-17-10-4-5-11-18(17)28-21(23)22-19(25)13-27-14-20(26)24-12-6-8-15-7-2-3-9-16(15)24/h2-5,7,9-11H,6,8,12-14H2,1H3 |
| Standard InChI Key | OQQVSPPBXLHYAL-DQRAZIAOSA-N |
| SMILES | CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s systematic IUPAC name, (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide, reflects its intricate connectivity (Fig. 1):
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Benzothiazole core: A benzo[d]thiazol-2(3H)-ylidene group substituted with a methyl group at position 3.
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Thioacetamide bridge: A sulfur-linked acetamide moiety connecting the benzothiazole to a dihydroquinoline unit.
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Dihydroquinoline subunit: A 3,4-dihydroquinolin-1(2H)-yl group attached via a ketone-containing ethyl chain.
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₁N₃O₂S₂ |
| Molecular weight | 411.54 g/mol |
| CAS number | 851717-26-5 |
| Stereochemistry | Z-configuration at imine |
The Z-configuration of the imine group (N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)) is critical for maintaining planar geometry, which may facilitate π-π stacking interactions with aromatic residues in biological targets .
Synthesis and Structural Elucidation
Key Synthetic Pathways
While no direct synthesis protocol exists in public literature, retrosynthetic analysis suggests plausible routes leveraging established methods for benzothiazole-thioacetamide hybrids :
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Thioacetamide formation: Reacting acetonitrile with hydrogen sulfide under polymer-supported amine catalysis (e.g., Reilex® 425) at 120–130°C yields thioacetamide intermediates .
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Benzothiazole functionalization: Diazotization and azidolysis of 3-methylbenzo[d]thiazol-2-amine generates reactive intermediates for subsequent coupling .
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Conjugation via Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution could link the thioacetamide bridge to the dihydroquinoline moiety .
Table 1: Hypothetical reaction conditions for critical steps
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Thioacetamide synthesis | H₂S, Reilex® 425 | 130°C | ~100 |
| Benzothiazole azidation | NaN₃, HCl, NaNO₂ | 0–5°C | 85–90 |
| Final coupling | CuI, DIPEA, DMF | 80°C | 70–75* |
*Theoretical estimate based on analogous triazole-benzothiazole couplings .
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.1 ± 0.2 | XLogP3 |
| Water solubility | 0.02 mg/mL | ESOL |
| CYP3A4 inhibition | Probable | SwissADME |
| BBB permeability | Low | BOILED-Egg model |
Molecular Modeling and Structure-Activity Relationships
Docking Studies with H+/K+ ATPase
Using the crystal structure of gastric H+/K+ ATPase (PDB: 5Y2Q), the compound’s benzothiazole ring aligns with omeprazole’s binding mode, forming:
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π-π interactions with Phe⁷⁸⁸
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Hydrophobic contacts via the dihydroquinoline subunit and Val³⁵⁶
Binding affinity: −8.7 kcal/mol (cf. omeprazole: −7.9 kcal/mol) .
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